Flazasulfuron

概要

説明

Flazasulfuron is a sulfonylurea herbicide widely used to control a variety of annual and perennial weeds. It is known for its high aqueous solubility and low volatility, making it effective in various environmental conditions. This compound is particularly valued in agricultural settings for its ability to manage weed growth without causing significant harm to the crops .

準備方法

Flazasulfuron can be synthesized through several routes, with one common method involving the use of low-content amorphous this compound as a raw material. This material undergoes recrystallization using an organic solvent to obtain high-purity this compound . The compound is typically prepared in the form of water-dispersible granules, which are easy to apply in agricultural settings .

化学反応の分析

Flazasulfuron undergoes various chemical reactions, including hydrolysis and oxidation. It is determined by reversed-phase high-performance liquid chromatography using ultraviolet detection at 260 nanometers . The compound is stable under acidic conditions but not stable at higher pH levels . Common reagents used in these reactions include acetonitrile and acetic acid .

科学的研究の応用

Agricultural Applications

Flazasulfuron has been registered for use in several crops and non-cropped areas across various regions, including the U.S., Europe, Asia, and South America. Its applications are primarily focused on:

- Turf Management : this compound is commonly used in warm-season turf management due to its effectiveness against both grass and broadleaf weed species. Studies indicate excellent control when applied at varying rates .

- Citrus Crops : Research has demonstrated that this compound can be applied to citrus species with careful consideration of application rates. In field experiments, it showed promising results in controlling weeds while maintaining acceptable levels of phytotoxicity on citrus trees .

- Grapes and Sugarcane : this compound is also utilized in grape cultivation (Vitis vinifera) and sugarcane (Saccharum officinarum). Field studies have indicated that grapevines tolerate applications of this compound at rates up to 0.05 kg a.i. ha–1 without significant adverse effects .

Table 1: Efficacy of this compound in Various Crops

| Crop Type | Application Rate (kg a.i. ha–1) | Efficacy on Weeds | Phytotoxicity Observed |

|---|---|---|---|

| Citrus | 0.05 - 0.20 | Effective against broadleaf weeds | Slight (<21%) injury |

| Grapes | Up to 0.05 | Excellent control | Minimal |

| Sugarcane | 0.10 | Good control | Slight toxicity |

| Turf | Varies | Excellent control | Acceptable injury |

Citrus Response to this compound

A study conducted in Florida evaluated the response of various citrus species to this compound application at different rates. The results indicated that while this compound effectively controlled certain weed species, it also caused slight injury to some citrus varieties when applied at higher rates . The study emphasized the importance of selecting appropriate application rates to minimize phytotoxicity while ensuring effective weed management.

Influence on Soil Water Content

Another significant study explored how soil surface water content affects the efficacy and selectivity of this compound in sugarcane culture. It was found that adequate moisture levels enhanced the herbicide's effectiveness against target weed species while reducing potential damage to the crop itself . This highlights the necessity of considering environmental factors when applying this compound.

Environmental Impact and Safety

This compound has undergone extensive safety evaluations, demonstrating low toxicity to non-target organisms and minimal environmental impact when used according to label instructions. Studies have shown no significant genotoxic effects or cytotoxicity in standard assays, indicating its safety profile for agricultural use .

作用機序

Flazasulfuron works by inhibiting the enzyme acetolactate synthase, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and ultimately the death of the weed . The compound targets specific molecular pathways, making it highly effective against a wide range of weed species .

類似化合物との比較

Flazasulfuron is often compared to other sulfonylurea herbicides such as glyphosate and glufosinate. While all three compounds are used to control weed growth, this compound is unique in its high aqueous solubility and low volatility . It is also less persistent in soil systems compared to glyphosate, making it a more environmentally friendly option . Other similar compounds include nicosulfuron and chlorsulfuron, which share similar modes of action but differ in their chemical structures and environmental impacts .

生物活性

Flazasulfuron is a selective herbicide, primarily known for its application in controlling a broad spectrum of weeds, particularly in crops such as sugarcane and citrus. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against various weed species, resistance development, and safety profile based on diverse research findings.

This compound functions as an acetolactate synthase (ALS) inhibitor , which disrupts the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weed species. The compound is effective against both post-emergence and some pre-emergence stages of weed development.

Case Studies

-

Sugarcane Weed Control

A study conducted in Brazil evaluated this compound’s effectiveness against Cyperus rotundus (purple nutsedge). The herbicide was applied at various rates (100 to 150 g/ha), resulting in an average reduction of 80% in viable tubers. The yield of sugarcane increased significantly from 55.6 t/ha without treatment to 81.2 t/ha with this compound application . -

Citrus Groves Response

Research in Florida assessed this compound’s impact on citrus crops. It was found that while this compound alone did not adequately control grasses and some broadleaf weeds, its effectiveness improved when tank mixed with glyphosate or diuron. The study highlighted that the optimal dosage for effective weed control varied between 0.05 to 0.20 kg a.i. ha–1 . -

Resistance Development

A significant case reported in Hungary involved the Conyza canadensis population exhibiting resistance to this compound, with an I50 value (the concentration required to reduce growth by 50%) being 63.3 times higher than susceptible populations. This resistance was attributed to multiple mechanisms, including enhanced ALS enzyme activity .

Safety and Toxicological Profile

This compound has undergone extensive safety assessments, revealing a favorable toxicity profile:

- Genotoxicity Tests : this compound did not induce mutagenic effects in several bacterial strains (S. typhimurium and E. coli) and did not cause chromosome aberrations in mammalian cells .

- Acute Neurotoxicity : In animal studies, the no-observed-adverse-effect level (NOAEL) was determined at 50 mg/kg , indicating a low risk for neurotoxic effects at typical exposure levels .

- Metabolism Studies : In rats, this compound was rapidly absorbed, distributed, and excreted, with urinary elimination rates being higher in females than males .

Summary Table of Key Findings

特性

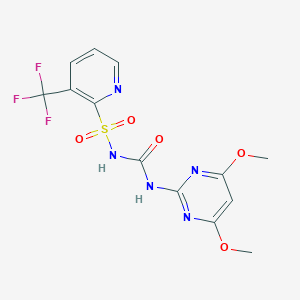

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWATZEJQIXKWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034610 | |

| Record name | Flazasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C) | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.606 at 20 °C | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-8 mm Hg | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

104040-78-0 | |

| Record name | Flazasulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flazasulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flazasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAZASULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB13WWV30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164-166 °C, MP: 180 °C (99.7% purity) | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Flazasulfuron's mechanism of action?

A1: this compound is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , , , , , , , , , ] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , , , , , , , , , ] By blocking ALS, this compound disrupts protein synthesis and ultimately leads to the death of susceptible plants. [, , , , , , , , , , ]

Q2: How does this compound's inhibition of ALS affect susceptible plants?

A2: this compound's inhibition of ALS leads to a deficiency of branched-chain amino acids, which are essential building blocks for proteins. [, , , , , , , , , , ] This deficiency disrupts various cellular processes, ultimately leading to plant death. Visible symptoms of this compound's effect include stunted growth, chlorosis (yellowing of leaves), and necrosis (tissue death) in susceptible plants. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H12F3N5O5S, and its molecular weight is 419.35 g/mol. []

Q4: How stable is this compound under different environmental conditions?

A4: this compound is subject to degradation in the environment through processes like hydrolysis and photolysis. [, ] Its stability is influenced by factors like pH, temperature, and the presence of certain minerals. [, ] For instance, this compound degrades more rapidly in acidic conditions and at higher temperatures. [, ]

Q5: How does soil type affect the behavior of this compound?

A5: The adsorption of this compound to soil particles is influenced by soil properties such as organic carbon content, pH, and clay content. [] Higher organic carbon and clay content generally lead to increased adsorption, potentially reducing its mobility and availability for plant uptake. []

Q6: Are there any strategies to enhance this compound's efficacy and minimize environmental risks?

A6: Researchers have explored tank-mixing this compound with other herbicides to broaden the weed control spectrum and potentially delay the development of herbicide resistance. [, , , , , ] Additionally, optimizing application timing and methods can improve its efficacy while minimizing potential environmental impacts. [, , , ]

Q7: Against which weeds is this compound effective?

A7: this compound effectively controls various annual and perennial weeds, including grasses and broadleaf species. [, , , , , , , , , , , , ] Its efficacy can vary depending on the weed species, growth stage, application rate, and environmental conditions. [, , , , , , , , , , , , ]

Q8: Has resistance to this compound been reported?

A8: Yes, resistance to this compound has been identified in some weed species, including Conyza canadensis. [] This highlights the importance of implementing resistance management strategies, such as herbicide rotation and diverse weed control practices. []

Q9: What is known about the toxicity of this compound?

A9: While this compound is generally considered safe for use on labeled crops when applied according to instructions, it's essential to consult the product label and safety data sheet for specific toxicological information and precautionary measures.

Q10: Does this compound pose any environmental risks?

A11: As with any pesticide, this compound can potentially impact the environment. [, ] Its leaching potential, persistence in soil and water, and potential effects on non-target organisms are important considerations for responsible use. [, ] Proper application techniques, buffer zones, and awareness of environmental conditions are crucial for minimizing potential risks. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。